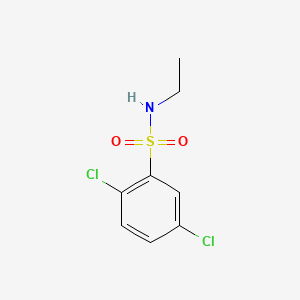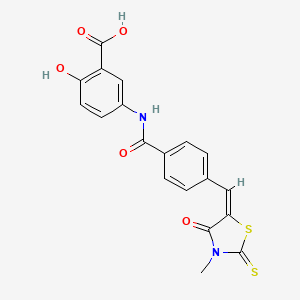![molecular formula C14H19N3O2 B2570288 isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 912890-76-7](/img/structure/B2570288.png)
isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that features a benzimidazole moiety, which is a significant structure in medicinal chemistry due to its broad range of biological activities. Benzimidazole derivatives are known for their antibacterial, antiviral, antifungal, and anticancer properties . The presence of the isobutyl and carbamate groups in this compound potentially enhances its pharmacological profile.
科学的研究の応用
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
Target of Action
Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of these compounds can vary greatly depending on their structure and the specific functional groups they contain. For instance, some derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. For example, some compounds may inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death .
Result of Action
The molecular and cellular effects of these compounds can include the inhibition of cell growth, induction of cell death, or modulation of immune response .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazole derivatives is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the alkylation and carbamation steps, making the process more economically viable .
化学反応の分析
Types of Reactions
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Amines.
Substitution: Alkylated benzimidazole derivatives.
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent.
Uniqueness
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the isobutyl group can enhance lipophilicity, while the carbamate group can improve stability and bioavailability .
特性
IUPAC Name |
2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZUALCWEPFORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
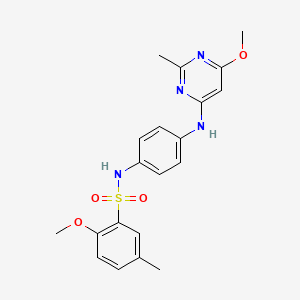
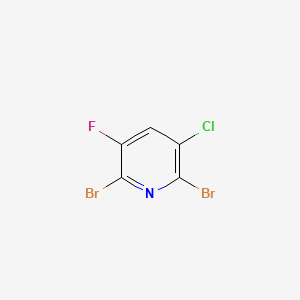
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)
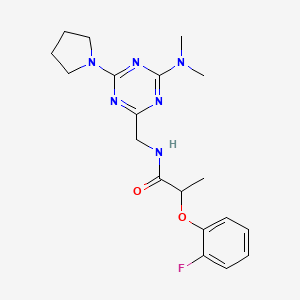
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2570219.png)
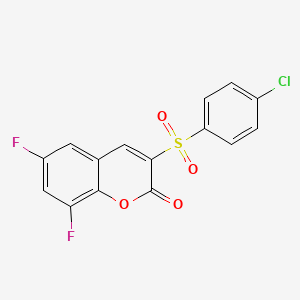
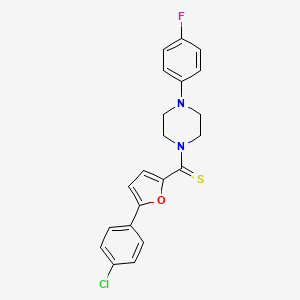
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
